1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, CAS 358-39-4, is a hydrofluoroether (HFE) recognized for its high thermal stability, chemical inertness, and low flammability. These baseline properties position it as a specialized solvent and fluid, particularly in applications where standard organic ethers or hydrocarbons fail to meet rigorous operational demands. As a partially fluorinated ether, it offers a distinct property profile compared to both non-fluorinated analogs and fully fluorinated perfluorocarbons, making it a candidate for use in electronics cooling, precision cleaning, and as a component in advanced battery electrolytes.
Direct substitution of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane with its non-fluorinated analog, 1,2-dimethoxyethane (DME), or with common perfluorocarbons (PFCs) is often impractical. The strategic partial fluorination provides a unique balance of properties. Unlike DME, the electron-withdrawing fluorine atoms significantly enhance its electrochemical stability, which is critical for use in high-voltage applications. Conversely, unlike highly inert and non-polar PFCs, the ether linkages in this HFE retain a moderate solvating capability, allowing it to function as a co-solvent where PFCs would be unsuitable. Furthermore, its high density (approx. 1.48 g/mL) and specific thermal properties differ significantly from standard organic solvents, impacting fluid dynamics in heat transfer and formulation density. This tailored combination of properties makes it a necessary choice for specific, high-performance systems.
Hydrofluoroethers (HFEs) as a class demonstrate significantly higher anodic stability compared to their non-fluorinated ether counterparts. For example, the related HFE 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) shows oxidative stability up to 5.5 V vs. Li/Li+. In contrast, common non-fluorinated ether solvents like 1,2-dimethoxyethane (DME) typically decompose at much lower voltages, often below 4.0 V vs. Li/Li+. This superior voltage stability is a defining characteristic of the HFE class to which CAS 358-39-4 belongs.
| Evidence Dimension | Anodic Stability Limit |
| Target Compound Data | Not directly measured, but inferred from class behavior (> 5.0 V) |
| Comparator Or Baseline | 1,2-Dimethoxyethane (DME) (Typically < 4.0 V) |
| Quantified Difference | An increase of >1.0 V in operational voltage window |
| Conditions | Cyclic voltammetry on a platinum working electrode vs. Li/Li+ reference. |
This allows for the formulation of electrolytes compatible with next-generation, high-energy-density cathode materials that operate above 4.5 V.
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane has a flash point of 66 °C, classifying it as a combustible liquid but significantly less flammable than standard battery solvents. For comparison, 1,2-dimethoxyethane (DME) has a flash point of -2 °C, and dimethyl carbonate (DMC) has a flash point of 18 °C, making them highly flammable. The use of hydrofluoroethers like the target compound as co-solvents is a key strategy to create non-flammable or flame-retardant electrolytes, directly enhancing the safety profile of energy storage devices.
| Evidence Dimension | Flash Point (°C) |
| Target Compound Data | 66 °C |
| Comparator Or Baseline | 1,2-Dimethoxyethane (DME): -2 °C | Dimethyl Carbonate (DMC): 18 °C |
| Quantified Difference | 68 °C higher than DME; 48 °C higher than DMC |
| Conditions | Standard closed-cup flash point measurement. |
Higher flash points are critical for designing safer systems that are less susceptible to thermal runaway and ignition, a primary concern in battery and electronics applications.
The compound has a boiling point of approximately 143-145 °C at atmospheric pressure (reported as 80 °C at 50 mmHg and 86 °C at 100 Torr). This is substantially higher than other common hydrofluoroethers like HFE-7100 (61 °C) and HFE-7200 (76 °C), making it suitable for higher temperature heat transfer applications. Its high density of ~1.48 g/mL at 25 °C also differentiates it from less dense organic coolants, impacting the mass flow rate and heat capacity of a cooling system. These defined physical properties are essential for modeling and implementing effective thermal management solutions.
| Evidence Dimension | Atmospheric Boiling Point (°C) |
| Target Compound Data | ~144 °C (extrapolated) |
| Comparator Or Baseline | HFE-7100: 61 °C | HFE-7200: 76 °C |
| Quantified Difference | 68-83 °C higher boiling point than common HFE alternatives |
| Conditions | Standard atmospheric pressure. |
A higher boiling point and high density allow for effective single-phase liquid cooling in a wider operational temperature range without pressurization, simplifying system design for electronics and specialized equipment.
Its high anodic stability (>5.0 V class inference) and high flash point (66 °C) make it a prime candidate for use as a safety-enhancing co-solvent in electrolytes for high-energy cathodes like NMC 811 or LNMO. It can replace or dilute highly flammable conventional solvents (DME, DMC) to improve the thermal stability and safety profile of the cell without compromising the high-voltage operational window.
With a boiling point around 144 °C, this compound is well-suited as a dielectric coolant for applications operating at higher temperatures than those serviceable by lower-boiling HFEs like HFE-7100 (61 °C). Its chemical inertness and non-flammability are critical for direct-contact cooling of sensitive electronic components where reliability and safety are paramount.
The compound's ability to act as a weakly coordinating diluent is valuable in formulating LHCEs. It can reduce the high viscosity and improve the ionic conductivity of concentrated salt solutions while maintaining a non-flammable character and high-voltage stability, enabling the benefits of concentrated electrolytes (e.g., stable SEI formation) in a more practical formulation.